molecular formula C12H11N3O2 B1468722 1-(Quinoxaline-2-carbonyl)azetidin-3-ol CAS No. 1284787-35-4

1-(Quinoxaline-2-carbonyl)azetidin-3-ol

Cat. No. B1468722
CAS RN: 1284787-35-4
M. Wt: 229.23 g/mol
InChI Key: AFZDCWLDQRFXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Quinoxaline-2-carbonyl)azetidin-3-ol” is a chemical compound with the molecular formula C12H11N3O2 . It’s not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of “1-(Quinoxaline-2-carbonyl)azetidin-3-ol” would be a derivative of this basic quinoxaline structure.

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

1-(Quinoxaline-2-carbonyl)azetidin-3-ol derivatives have shown potential in anti-inflammatory and analgesic applications. For instance, a study by Gupta and Mishra (2016) focused on synthesizing quinoline derivatives bearing azetidinone scaffolds. These derivatives exhibited significant anti-inflammatory and analgesic activities, highlighting their potential in medicinal chemistry as alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), which often have side effects like gastric irritation and ulceration (Gupta & Mishra, 2016).

Antibacterial Applications

The antibacterial properties of 1-(Quinoxaline-2-carbonyl)azetidin-3-ol derivatives have been explored in various studies. Fujita et al. (1998) discovered that certain azetidinyl quinolones, which include modifications of the quinolone structure like 1-(Quinoxaline-2-carbonyl)azetidin-3-ol, showed potent antibacterial activity, especially against Gram-positive organisms (Fujita et al., 1998). Additionally, Nayak, Shrivastava, and Singhai (2016) synthesized azetidin-2-one fused quinoline analogues that demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria (Nayak et al., 2016).

Anticancer Activity

Quinoline compounds, which are structurally related to 1-(Quinoxaline-2-carbonyl)azetidin-3-ol, have been identified as effective anticancer agents. Solomon and Lee (2011) noted that certain quinoline-based compounds exhibit significant anticancer activity. The versatility of quinoline allows the generation of diverse derivatives, potentially including 1-(Quinoxaline-2-carbonyl)azetidin-3-ol, that can be effective against various cancer drug targets (Solomon & Lee, 2011).

properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-quinoxalin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-8-6-15(7-8)12(17)11-5-13-9-3-1-2-4-10(9)14-11/h1-5,8,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZDCWLDQRFXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinoxaline-2-carbonyl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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